Lucanthone

Catalog No.
S548629
CAS No.
479-50-5
M.F
C20H24N2OS
M. Wt
340.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Lucanthone

CAS Number

479-50-5

Product Name

Lucanthone

IUPAC Name

1-[2-(diethylamino)ethylamino]-4-methylthioxanthen-9-one

Molecular Formula

C20H24N2OS

Molecular Weight

340.5 g/mol

InChI

InChI=1S/C20H24N2OS/c1-4-22(5-2)13-12-21-16-11-10-14(3)20-18(16)19(23)15-8-6-7-9-17(15)24-20/h6-11,21H,4-5,12-13H2,1-3H3

InChI Key

FBQPGGIHOFZRGH-UHFFFAOYSA-N

SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O

Solubility

3.15e-03 g/L

Synonyms

Lucanthone monohydrochloride; NCIMech000830; CCRIS 1106; AIDS013879; AIDS-013879; Thiaxanthenone; miracil D.

Canonical SMILES

CCN(CC)CCNC1=C2C(=C(C=C1)C)SC3=CC=CC=C3C2=O

Description

The exact mass of the compound Lucanthone is 340.16093 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Sulfur Compounds - Thioxanthenes. It belongs to the ontological category of thioxanthenes in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Treatment of Filariasis

  • Historically, Lucanthone was the primary treatment for filariasis, a parasitic infection caused by various nematodes. It was particularly effective against Loa loa filariasis, a debilitating disease in Africa. (Source)

Potential Use Against Other Parasites

  • Recent research explores Lucanthone's potential application against other parasitic infections. Studies suggest it might be effective against Schistosoma mansoni, a flatworm causing schistosomiasis, and Trypanosoma brucei gambiense, a parasite responsible for sleeping sickness in Africa. (Source: ) (Source: )

  • This research is still in its early stages. More studies are needed to determine Lucanthone's efficacy and safety for these applications. Additionally, researchers are investigating how Lucanthone works to kill parasites, which could inform the development of new, more targeted drugs.

Repurposing for Cancer Treatment

  • Lucanthone's mechanism of action has sparked interest in its potential use against cancer. Studies suggest it might disrupt DNA replication in cancer cells, hindering their growth. (Source: https://www ncbi nlm nih gov pubmed/23990602/)

  • This area of research is highly preliminary. Further investigation is necessary to assess Lucanthone's effectiveness and safety in cancer treatment.

Lucanthone is a synthetic compound classified as a thioxanthen-9-one derivative. Its chemical formula is C20_{20}H24_{24}N2_2OS, with a molar mass of approximately 340.49 g/mol. The compound features a methyl group at the 1-position and a diethylaminoethyl group at the 4-position, which contributes to its biological activity. Originally developed as an antischistosomal agent, lucanthone has been largely replaced in clinical use by other drugs like hycanthone and praziquantel, although it is currently being investigated for its potential as a radiation sensitizer in cancer therapy .

  • The mechanism by which Lucanthone might contribute to cancer development is not well understood and requires further research [].
  • Its mechanism of action as a cell cycle analysis tool (if applicable) is also unclear and needs further exploration.
  • Studies suggest Lucanthone may have carcinogenic properties [].
  • Further data on its specific toxicity, flammability, and reactivity is currently unavailable.
That are critical to its biological activity. It can interact with DNA through intercalation, disrupting normal DNA functions. The compound inhibits the activity of apurinic/apyrimidinic endonuclease 1 (APE1/Ref-1), which is essential for DNA repair processes. This inhibition leads to the accumulation of DNA damage, particularly following radiation exposure, enhancing the efficacy of radiotherapy in tumor cells .

Lucanthone exhibits significant biological activity, particularly in the context of cancer treatment and parasitic infections. It acts as a prodrug, metabolizing into hycanthone, which binds to acetylcholine receptors in parasitic worms, leading to increased motility and eventual reproductive cessation. Additionally, lucanthone has demonstrated the ability to induce apoptosis through mechanisms independent of p53, mediated partly by an increase in cathepsin D levels . Its unique action on cycling tumor cells makes it a candidate for enhancing the effects of radiation therapy .

The synthesis of lucanthone involves multiple steps that typically include the formation of the thioxanthen-9-one core structure followed by the introduction of substituents at specific positions. Common methods include:

  • Formation of Thioxanthen-9-one: This may involve cyclization reactions starting from appropriate precursors.
  • Substitution Reactions: The introduction of diethylaminoethyl groups can be achieved through alkylation reactions using diethylamine.
  • Purification and Characterization: Final products are purified using techniques such as recrystallization or chromatography and characterized by spectroscopic methods like NMR and mass spectrometry .

Lucanthone's applications extend beyond its original use as an antischistosomal agent:

  • Cancer Therapy: Its role as a radiation sensitizer is under investigation, particularly for enhancing treatment efficacy in brain tumors.
  • Antiparasitic Treatment: Although less common now, it is still relevant in treating schistosomiasis.
  • Research Tool: Used in studies exploring DNA repair mechanisms and autophagy inhibition .

Studies on lucanthone have revealed its interactions with various biological targets:

  • DNA Repair Proteins: Inhibition of APE1/Ref-1 disrupts normal DNA repair pathways.
  • Cellular Pathways: Lucanthone has been shown to affect autophagy processes, enhancing apoptosis in certain cancer cell lines.
  • Receptor Binding: As a metabolite, hycanthone interacts with neurotransmitter receptors in parasitic organisms, leading to increased motility and reproductive disruption .

Lucanthone shares structural and functional similarities with several compounds. Here are some notable comparisons:

CompoundStructure TypePrimary UseUnique Features
HycanthoneThioxanthen derivativeAntischistosomalActive metabolite of lucanthone; binds acetylcholine receptors .
Actinomycin DPolypeptide antibioticCancer treatmentExhibits hematological toxicity; unlike lucanthone .
DoxorubicinAnthracyclineChemotherapyKnown for cardiotoxicity; effective against various cancers .
Mitomycin CAntibioticCancer treatmentAlkylating agent; different mechanism from lucanthone .

Lucanthone's unique combination of low toxicity at therapeutic doses and ability to cross the blood-brain barrier distinguishes it from other similar compounds, making it a promising candidate for further research in oncology .

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Solid

XLogP3

4

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

340.16093457 g/mol

Monoisotopic Mass

340.16093457 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

FC6D57000M

Drug Indication

Intended for use as a radiation sensitizer in the treatment of brain cancer.

Pharmacology

Although lucanthone has structural and biochemical similarities to Actinomycin D, it has no hematological or gastro-intestinal toxicity at clinically tolerated doses. In trials, Lucanthone was found to be safe, practical and effective and was proposed for use in clinical protocols for the treatment of cancer. The specificity of lucanthone in combination with radiation for the treatment of brain tumors arises from the fact that lucanthone acts preferentially on cycling cells (most of the normal brain cells are non-cycling) and the fact that lucanthone crosses the blood brain barrier efficiently.
Lucanthone is an orally available thioxanthone-based DNA intercalator and inhibitor of the DNA repair enzyme apurinic-apyrimidinic endonuclease 1 (APEX1 or APE1), with anti-schistosomal and potential antineoplastic activity. Lucanthone intercalates DNA and interferes with the activity of topoisomerases I and II during replication and transcription, thereby inhibiting the synthesis of macromolecules. In addition, this agent specifically inhibits the endonuclease activity of APE1, without affecting its redox activity, resulting in un-repaired DNA strand breaks which may induce apoptosis. Therefore, lucanthone may sensitize tumor cells to radiation and chemotherapy. Furthermore, lucanthone inhibits autophagy through the disruption of lysosomal function. The multifunctional nuclease APE1 is a key component for DNA repair; its expression is often correlated with tumor cell resistance to radio- and chemotherapy.

MeSH Pharmacological Classification

Schistosomicides

Mechanism of Action

Recent data suggests that lucanthone inhibits post-radiation DNA repair in tumor cells. The ability of lucanthone to inhibit AP endonuclease and topoisomerase II probably account for the specific DNA repair inhibition in irradiated cells.

Other CAS

479-50-5

Absorption Distribution and Excretion

Orally available

Wikipedia

Lucanthone

Dates

Modify: 2023-08-15
1: Chowdhury SM, Surhland C, Sanchez Z, Chaudhary P, Suresh Kumar MA, Lee S, Peña LA, Waring M, Sitharaman B, Naidu M. Graphene nanoribbons as a drug delivery agent for lucanthone mediated therapy of glioblastoma multiforme. Nanomedicine. 2014 Aug 13. pii: S1549-9634(14)00424-9. doi: 10.1016/j.nano.2014.08.001. [Epub ahead of print] PubMed PMID: 25131339.
2: Naidu MD, Agarwal R, Pena LA, Cunha L, Mezei M, Shen M, Wilson DM 3rd, Liu Y, Sanchez Z, Chaudhary P, Wilson SH, Waring MJ. Lucanthone and its derivative hycanthone inhibit apurinic endonuclease-1 (APE1) by direct protein binding. PLoS One. 2011;6(9):e23679. doi: 10.1371/journal.pone.0023679. Epub 2011 Sep 15. PubMed PMID: 21935361; PubMed Central PMCID: PMC3174134.
3: Carew JS, Espitia CM, Esquivel JA 2nd, Mahalingam D, Kelly KR, Reddy G, Giles FJ, Nawrocki ST. Lucanthone is a novel inhibitor of autophagy that induces cathepsin D-mediated apoptosis. J Biol Chem. 2011 Feb 25;286(8):6602-13. doi: 10.1074/jbc.M110.151324. Epub 2010 Dec 10. PubMed PMID: 21148553; PubMed Central PMCID: PMC3057822.
4: Luo M, Kelley MR. Inhibition of the human apurinic/apyrimidinic endonuclease (APE1) repair activity and sensitization of breast cancer cells to DNA alkylating agents with lucanthone. Anticancer Res. 2004 Jul-Aug;24(4):2127-34. PubMed PMID: 15330152.
5: Mendez F, Goldman JD, Bases RE. Abasic sites in DNA of HeLa cells induced by lucanthone. Cancer Invest. 2002;20(7-8):983-91. PubMed PMID: 12449731.
6: Dassonneville L, Bailly C. Stimulation of topoisomerase II-mediated DNA cleavage by an indazole analogue of lucanthone. Biochem Pharmacol. 1999 Oct 15;58(8):1307-12. PubMed PMID: 10487533.
7: Del Rowe JD, Bello J, Mitnick R, Sood B, Filippi C, Moran J, Freeman K, Mendez F, Bases R. Accelerated regression of brain metastases in patients receiving whole brain radiation and the topoisomerase II inhibitor, lucanthone. Int J Radiat Oncol Biol Phys. 1999 Jan 1;43(1):89-93. PubMed PMID: 9989518.

Explore Compound Types